molecular formula C16H16N6O5S B2827166 N-(2-nitrophenyl)-2-((1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio)acetamide CAS No. 897453-77-9

N-(2-nitrophenyl)-2-((1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio)acetamide

Cat. No.: B2827166
CAS No.: 897453-77-9
M. Wt: 404.4
InChI Key: ZZKOOHYIRIQEPJ-UHFFFAOYSA-N
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Description

N-(2-nitrophenyl)-2-((1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio)acetamide: is a complex organic compound that features a nitrophenyl group, a purine derivative, and a thioacetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-nitrophenyl)-2-((1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio)acetamide typically involves multiple steps:

    Formation of the Purine Derivative: The purine derivative can be synthesized through the alkylation of xanthine with methyl iodide in the presence of a base such as potassium carbonate.

    Thioacetamide Linkage Formation: The thioacetamide linkage is introduced by reacting the purine derivative with 2-chloro-N-(2-nitrophenyl)acetamide under basic conditions.

    Final Coupling Reaction: The final step involves coupling the intermediate with the nitrophenyl group under suitable conditions, often involving a catalyst and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-nitrophenyl)-2-((1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The thioacetamide linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be used to study enzyme interactions, particularly those involving purine derivatives. It can also serve as a probe for investigating cellular pathways.

Medicine

Medically, this compound has potential as a drug candidate due to its purine base, which is a common motif in many pharmaceuticals. It may exhibit antiviral, anticancer, or anti-inflammatory properties.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-nitrophenyl)-2-((1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio)acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The purine moiety may mimic natural substrates, allowing the compound to inhibit or activate biological pathways. The nitrophenyl group could also contribute to its activity by facilitating binding to target sites.

Properties

IUPAC Name

N-(2-nitrophenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O5S/c1-19-13-12(14(24)21(3)16(25)20(13)2)18-15(19)28-8-11(23)17-9-6-4-5-7-10(9)22(26)27/h4-7H,8H2,1-3H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKOOHYIRIQEPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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